Gantacurium chloride

Description

Properties

CAS No. |

213998-46-0 |

|---|---|

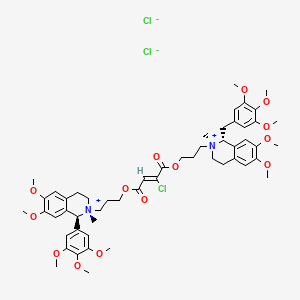

Molecular Formula |

C53H69Cl3N2O14 |

Molecular Weight |

1064.5 g/mol |

IUPAC Name |

4-O-[3-[(1S,2R)-6,7-dimethoxy-2-methyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] 1-O-[3-[(1R,2S)-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] (Z)-2-chlorobut-2-enedioate dichloride |

InChI |

InChI=1S/C53H69ClN2O14.2ClH/c1-55(19-15-34-26-41(59-3)43(61-5)30-37(34)40(55)23-33-24-45(63-7)51(67-11)46(25-33)64-8)17-13-22-70-53(58)39(54)32-49(57)69-21-14-18-56(2)20-16-35-27-42(60-4)44(62-6)31-38(35)50(56)36-28-47(65-9)52(68-12)48(29-36)66-10;;/h24-32,40,50H,13-23H2,1-12H3;2*1H/q+2;;/p-2/b39-32-;;/t40-,50+,55-,56+;;/m1../s1 |

InChI Key |

SDIFKXLSGXCGEN-WJUBNSBASA-L |

Isomeric SMILES |

C[N@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)/C(=C/C(=O)OCCC[N@+]4(CCC5=CC(=C(C=C5[C@@H]4C6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C)/Cl.[Cl-].[Cl-] |

Canonical SMILES |

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)C(=CC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5C4C6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C)Cl.[Cl-].[Cl-] |

Appearance |

Solid powder |

Other CAS No. |

213998-46-0 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

AV 4430A; GW 280430; GW 280430A; GW-0430; AV4430A; GW280430; GW280430A; GW0430; AV-4430A; GW-280430; GW-280430A; GW-0430 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Gantacurium Chloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gantacurium chloride is an investigational, non-depolarizing neuromuscular blocking agent belonging to the benzylisoquinolinium class. It was designed to have a rapid onset and an ultra-short duration of action, positioning it as a potential alternative to succinylcholine for rapid sequence intubation. Its mechanism of action is primarily competitive antagonism of the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction. A unique feature of gantacurium is its dual-pathway metabolism, involving rapid inactivation through adduction with endogenous L-cysteine and a slower hydrolysis, independent of organ function. This document provides a comprehensive overview of the mechanism of action of this compound, supported by available quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows. Although the clinical development of gantacurium has been discontinued, the principles of its design and mechanism of action remain of significant interest in the field of neuromuscular pharmacology.

Core Mechanism of Action: Competitive Antagonism

This compound functions as a competitive antagonist at the nicotinic acetylcholine receptors located on the motor endplate of the neuromuscular junction. By binding to these receptors, it prevents acetylcholine, the endogenous neurotransmitter, from binding and initiating the depolarization of the muscle cell membrane. This inhibition of acetylcholine-mediated signaling leads to a flaccid paralysis of skeletal muscle.

While specific binding kinetics such as the inhibition constant (Ki), on-rate (kon), and off-rate (koff) for gantacurium at the nAChR are not publicly available, its classification as a competitive antagonist is well-established through preclinical and clinical studies.

Signaling Pathway at the Neuromuscular Junction

The following diagram illustrates the competitive antagonism of the nicotinic acetylcholine receptor by this compound.

An In-depth Technical Guide to the Synthesis of Gantacurium Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gantacurium chloride, an investigational non-depolarizing neuromuscular blocking agent, is a structurally unique asymmetric bis-tetrahydroisoquinolinium chlorofumarate. Its ultrashort duration of action is attributed to rapid and predictable inactivation via adduction with the endogenous amino acid L-cysteine.[1][2] This technical guide provides a detailed overview of the core synthesis pathway of this compound, compiling experimental protocols and quantitative data from seminal publications in the field. The synthesis is a multi-step process involving the preparation of two distinct chiral tetrahydroisoquinoline moieties, which are subsequently coupled via a chlorofumarate linker.[3]

Core Synthesis Pathway Overview

The synthesis of this compound can be conceptually divided into three main stages:

-

Synthesis of the (1R,2S)-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-6,7-dimethoxy-2-methylisoquinolinium precursor.

-

Synthesis of the (1S,2R)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-6,7-dimethoxy-2-methylisoquinolinium precursor.

-

Assembly of the final molecule via a chlorofumarate linker.

A simplified representation of this overall process is depicted below.

Experimental Protocols and Data

The following sections provide detailed experimental procedures and associated quantitative data for the key transformations in the synthesis of this compound.

Synthesis of Isoquinolinium Precursors

The two chiral isoquinolinium precursors are synthesized from commercially available starting materials, (R)-(-)-5'-methoxylaudanosine and (S)(+)-cryptostyline III.[3]

Protocol 1: Synthesis of the (1R,2S)-Isoquinolinium Precursor [3]

-

Quaternization: (R)-(-)-5'-methoxylaudanosine is reacted with 1,3-dioxa-2-thiane 2,2-dioxide in hot acetone to yield the quaternized propylsulfonate intermediate.

-

Methanolysis: The resulting propylsulfonate is treated with acetyl chloride in methanol to afford the target (1R,2S)-isoquinolinium derivative.

Protocol 2: Synthesis of the (1S,2R)-Isoquinolinium Precursor

-

Quaternization: (S)(+)-cryptostyline III is reacted with 1,3-dioxa-2-thiane 2,2-dioxide in hot acetonitrile to form the corresponding quaternized propylsulfonate.

-

Methanolysis: Subsequent treatment with acetyl chloride in methanol yields the desired (1S,2R)-isoquinolinium precursor.

| Starting Material | Reagents | Solvent | Product | Yield (%) |

| (R)-(-)-5'-methoxylaudanosine | 1) 1,3-dioxa-2-thiane 2,2-dioxide2) Ac-Cl, MeOH | Acetone, Methanol | (1R,2S)-Isoquinolinium Precursor | Not Reported |

| (S)(+)-cryptostyline III | 1) 1,3-dioxa-2-thiane 2,2-dioxide2) Ac-Cl, MeOH | Acetonitrile, Methanol | (1S,2R)-Isoquinolinium Precursor | Not Reported |

Assembly of the Chlorofumarate Linker and Final Condensation

The central chlorofumarate linker is constructed and coupled with the two isoquinolinium precursors in a stepwise manner to ensure the correct asymmetric structure of the final product.

Protocol 3: Final Assembly of this compound

-

Monoester Formation: 2,3-Dichlorosuccinic anhydride is reacted with the (1R,2S)-isoquinolinium precursor in dichloromethane to yield the dichlorosuccinic acid monoester.

-

Dehydrochlorination: The monoester is treated with triethylamine (TEA) in dichloromethane to facilitate a trans-elimination of hydrogen chloride, affording the chlorofumaric acid monoester. This step is crucial for establishing the correct stereochemistry of the double bond.

-

Acyl Chloride Formation: The chlorofumaric acid monoester is reacted with oxalyl chloride in dichloromethane to produce the corresponding acyl chloride.

-

Final Condensation: The acyl chloride intermediate is condensed with the (1S,2R)-isoquinolinium precursor in dichloromethane to yield the final product, this compound.

-

Purification: The crude product is purified by preparative high-performance liquid chromatography (HPLC).

| Step | Reactants | Reagents | Solvent | Product | Yield (%) |

| 1 | 2,3-Dichlorosuccinic Anhydride, (1R,2S)-Isoquinolinium Precursor | - | Dichloromethane | Dichlorosuccinic Acid Monoester | Not Reported |

| 2 | Dichlorosuccinic Acid Monoester | Triethylamine (TEA) | Dichloromethane | Chlorofumaric Acid Monoester | Not Reported |

| 3 | Chlorofumaric Acid Monoester | Oxalyl Chloride | Dichloromethane | Acyl Chloride Intermediate | Not Reported |

| 4 | Acyl Chloride Intermediate, (1S,2R)-Isoquinolinium Precursor | - | Dichloromethane | This compound | Not Reported |

Logical Relationship of Key Synthetic Transformations

The synthesis of this compound relies on a series of carefully orchestrated reactions to achieve the desired stereochemistry and regiochemistry. The logical flow of these key transformations is illustrated below.

Conclusion

The synthesis of this compound is a notable example of modern medicinal chemistry, requiring precise control over stereochemistry and regiochemistry to assemble a complex asymmetric molecule. The pathway leverages chiral pool starting materials and a series of high-yielding transformations to construct the target compound. While the reported literature provides a clear roadmap for the synthesis, further optimization of reaction conditions and purification methods would be essential for large-scale production. This guide serves as a comprehensive resource for researchers and professionals in the field of drug development, providing a detailed understanding of the synthetic route to this promising neuromuscular blocking agent.

References

- 1. Synthesis of ultra-short-acting neuromuscular blocker GW 0430: a remarkably stereo- and regioselective synthesis of mixed tetrahydroisoquinolinium chlorofumarates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Publications | Page 11 | Department of Anesthesiology [anesthesiology.weill.cornell.edu]

- 3. Scholars@Duke publication: Bis- and mixed-tetrahydroisoquinolinium chlorofumarates: new ultra-short-acting nondepolarizing neuromuscular blockers. [scholars.duke.edu]

gantacurium chloride molecular formula and weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gantacurium chloride is an investigational, ultra-short-acting, non-depolarizing neuromuscular blocking agent. Its development, although now discontinued, introduced a novel mechanism of action: rapid and predictable inactivation through adduction with the endogenous amino acid L-cysteine. This unique property positioned it as a potential replacement for succinylcholine, offering rapid onset and offset of action without the associated risks of a depolarizing agent. This document provides a comprehensive technical overview of this compound, summarizing its physicochemical properties, mechanism of action, and key preclinical and clinical findings. It is intended to serve as a resource for researchers and professionals in the field of drug development and anesthesiology.

Physicochemical Properties

This compound is a synthetic, asymmetric isoquinolinium diester. Its molecular structure and properties are summarized below.

| Property | Value |

| Molecular Formula | C₅₃H₆₉ClN₂O₁₄·2Cl |

| Molecular Weight | 1064.48 g/mol [1] |

| Appearance | Powder (formulation dependent) |

Mechanism of Action and Pharmacokinetics

This compound acts as a competitive antagonist at the nicotinic acetylcholine receptors on the motor endplate, preventing depolarization and subsequent muscle contraction. This is the characteristic mechanism of non-depolarizing neuromuscular blocking agents.

The most notable feature of gantacurium is its unique, dual-pathway metabolism, which is independent of renal or hepatic function.[1][2]

-

Cysteine Adduction (Fast Pathway): The primary route of elimination involves a rapid, non-enzymatic chemical reaction with endogenous L-cysteine. This process, known as adduction, forms a pharmacologically inactive cysteine conjugate.[1][2] This rapid inactivation is the basis for gantacurium's ultra-short duration of action.

-

Ester Hydrolysis (Slow Pathway): A secondary, slower degradation pathway involves pH-sensitive hydrolysis of the ester linkages in the molecule.

This unique metabolic profile allows for a rapid and predictable offset of neuromuscular blockade, with the potential for active reversal through the administration of exogenous L-cysteine.

References

Gantacurium Chloride: A Technical Guide to an Ultra-Short-Acting Non-Depolarizing Neuromuscular Blocker

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gantacurium chloride is an investigational non-depolarizing neuromuscular blocking agent characterized by its rapid onset and ultra-short duration of action. As an asymmetric isoquinolinium chlorofumarate, it functions as a competitive antagonist at the nicotinic acetylcholine receptors on the motor endplate.[1] A key feature of gantacurium is its unique, organ-independent metabolism primarily through rapid adduction with the endogenous amino acid L-cysteine, supplemented by slower ester hydrolysis.[2][3] This novel inactivation pathway results in a predictable and rapid recovery profile, positioning gantacurium as a potential alternative to succinylcholine for procedures requiring brief and profound muscle relaxation, such as endotracheal intubation.[2][3] This technical guide provides a comprehensive overview of the core pharmacology of this compound, including its mechanism of action, pharmacokinetics, pharmacodynamics, and detailed experimental protocols from key preclinical and clinical studies.

Core Pharmacology and Mechanism of Action

This compound is a non-depolarizing neuromuscular blocker that acts as a competitive antagonist to acetylcholine (ACh) at the nicotinic receptors of the neuromuscular junction. By binding to these receptors, it prevents the ion channel from opening, thereby inhibiting the depolarization of the motor endplate and subsequent muscle contraction. Unlike depolarizing agents such as succinylcholine, gantacurium does not elicit initial muscle fasciculations.

The chemical structure of gantacurium is that of an asymmetric bis-onium ester of α-chlorofumaric acid. Its neuromuscular blocking effects are terminated by a unique two-part inactivation process. The primary and most rapid pathway is a chemical inactivation through the formation of an adduct with endogenous L-cysteine. This is followed by a slower biodegradation via ester hydrolysis. This degradation is independent of body pH and temperature.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.

Table 1: Pharmacodynamic Parameters of this compound in Humans

| Parameter | Value | Dosing Conditions | Anesthesia | Reference(s) |

| ED95 | 0.19 mg/kg | Bolus injection | Propofol/fentanyl/N₂O/O₂ | |

| Onset of Maximum Block | ≤ 90 seconds | 2.5 - 3 x ED95 | Propofol/fentanyl/N₂O/O₂ | |

| Clinical Duration (to 25% recovery) | ≤ 10 minutes | Up to 0.72 mg/kg (up to 4 x ED95) | Propofol/fentanyl/N₂O/O₂ | |

| 25-75% Recovery Index | ~3 minutes | 1 - 4 x ED95 | Propofol/fentanyl/N₂O/O₂ | |

| Complete Recovery (TOF ratio ≥ 0.9) | ≤ 15 minutes | 1 - 4 x ED95 | Propofol/fentanyl/N₂O/O₂ |

Table 2: Comparative Preclinical Pharmacodynamic Data (Rhesus Monkey)

| Parameter | Gantacurium | Mivacurium | Dosing Conditions | Anesthesia | Reference(s) |

| ED95 | 0.06 mg/kg | 0.06 mg/kg | Bolus injection | Nitrous oxide-oxygen-halothane | |

| Duration of Action (to 95% twitch recovery) | 8.5 ± 0.5 min | 22 ± 2.6 min | 3 x ED95 (0.18 mg/kg) | Nitrous oxide-oxygen-halothane | |

| 25-75% Recovery Index | 1.4 - 1.8 min | 4.8 - 5.7 min | Bolus doses and infusions | Nitrous oxide-oxygen-halothane |

Experimental Protocols

Preclinical Evaluation in the Rhesus Monkey

This protocol outlines the general methodology for assessing the neuromuscular blocking properties of gantacurium in a non-human primate model.

-

Animal Model: Adult male rhesus monkeys.

-

Anesthesia: Anesthesia was induced and maintained with nitrous oxide-oxygen-halothane.

-

Neuromuscular Monitoring:

-

The extensor digitorum of the foot was the target muscle.

-

The corresponding nerve was stimulated supramaximally with a train-of-four (TOF) pattern at a frequency of 0.15 Hz.

-

The evoked mechanical twitch response was measured and recorded to determine the degree of neuromuscular blockade.

-

-

Drug Administration: this compound was administered as a rapid intravenous bolus to determine the dose-response relationship and key pharmacodynamic parameters such as ED95, onset, and duration of action. For some studies, continuous infusions were used.

-

Cardiovascular Monitoring: Mean arterial pressure and heart rate were continuously monitored to assess cardiovascular side effects.

-

Data Analysis: The ED95 was calculated from the dose-response curve. Onset time was measured from injection to maximum twitch depression. Duration of action was measured from injection to various recovery endpoints (e.g., 25%, 75%, 95% twitch recovery, or a TOF ratio of ≥ 0.9).

Phase II Clinical Trial Protocol (NCT00235976)

This protocol provides an overview of the methodology for a multicenter, randomized, controlled, observer-blinded, dose-response study in humans.

-

Study Population: Healthy adult patients (ASA physical status I and II) undergoing surgery with general anesthesia.

-

Objective: To determine the dose-response relationship of this compound on tracheal intubation conditions and to assess its safety profile.

-

Anesthesia Induction: A standardized propofol/opioid induction-intubation sequence was used.

-

Intervention: Patients received a single rapid bolus intravenous dose of this compound, succinylcholine (active comparator), or placebo.

-

Primary Outcome Measures:

-

Quality of tracheal intubation at 60 seconds, assessed by a blinded intubator.

-

Dose-response relationship for successful intubation.

-

-

Neuromuscular Monitoring:

-

The ulnar nerve was stimulated at the wrist using a TOF pattern.

-

The evoked response of the adductor pollicis muscle was measured, typically using acceleromyography, to quantify the level of neuromuscular blockade and recovery.

-

-

Safety Assessment: Monitoring of vital signs (heart rate, blood pressure) and observation for clinical signs of histamine release (e.g., cutaneous flushing).

Visualizations: Pathways and Workflows

Signaling Pathway of Competitive Antagonism

Caption: Competitive antagonism of acetylcholine by gantacurium at the nicotinic receptor.

Experimental Workflow for Clinical Evaluation

Caption: A typical experimental workflow for the clinical evaluation of gantacurium.

Degradation Pathway via Cysteine Adduction

Caption: The primary degradation pathway of gantacurium via L-cysteine adduction.

Safety and Tolerability

In clinical trials, gantacurium has been shown to have a favorable safety profile at therapeutic doses. However, at higher doses (3x ED95 and above), transient cardiovascular effects, such as a decrease in arterial blood pressure and an increase in heart rate, have been observed. These effects are associated with mild, dose-dependent histamine release. Notably, at doses up to 2.5x ED95, there was no significant evidence of histamine release. Preclinical studies in dogs showed no evidence of bronchoconstriction, even at high doses.

Conclusion

This compound represents a significant development in the field of neuromuscular blocking agents. Its rapid onset, ultra-short duration, and predictable recovery, all stemming from its unique cysteine-adduction-based metabolism, make it a compelling candidate for clinical scenarios requiring brief, profound, and rapidly reversible muscle relaxation. While its development has faced challenges, the pharmacological profile of gantacurium continues to be of high interest to researchers and clinicians seeking an ideal replacement for succinylcholine. Further research may focus on mitigating its dose-dependent histamine release to fully realize its clinical potential.

References

An In-depth Technical Guide to the Degradation Pathway of Gantacurium Chloride via Cysteine Adduction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gantacurium chloride is a novel, ultra-short-acting, non-depolarizing neuromuscular blocking agent. Its unique pharmacokinetic profile is primarily dictated by a rapid, non-enzymatic degradation pathway involving adduction with the endogenous amino acid L-cysteine. This chemical inactivation mechanism is distinct from the organ-dependent metabolism of other neuromuscular blockers and offers the potential for rapid and predictable offset of action, as well as a novel method for reversal. This technical guide provides a comprehensive overview of the cysteine-mediated degradation of this compound, including its chemical basis, quantitative parameters, and the experimental methodologies used to elucidate this pathway.

Introduction

The quest for an ideal neuromuscular blocking agent (NMBA) has been a long-standing endeavor in anesthesiology, with the goal of achieving a rapid onset and predictable, rapid offset of action, thereby enhancing patient safety. This compound emerged as a promising candidate due to its unique mechanism of inactivation. Unlike traditional NMBAs that rely on enzymatic degradation or renal/hepatic clearance, gantacurium's duration of action is primarily governed by a chemical reaction with L-cysteine.[1][2] This process of adduction leads to the formation of a pharmacologically inert conjugate, effectively terminating the neuromuscular blockade.[2][3] This guide delves into the core aspects of this degradation pathway, providing researchers and drug development professionals with a detailed understanding of its mechanism and the experimental approaches to its study.

The Chemical Pathway of Cysteine Adduction

The degradation of this compound is a two-pronged process, with cysteine adduction being the predominant and rapid pathway, supplemented by a slower ester hydrolysis.[3]

-

Cysteine Adduction (Fast Pathway): This is a rapid, non-enzymatic chemical reaction where the thiol group of L-cysteine acts as a nucleophile, attacking the electron-deficient double bond of the chlorofumarate moiety of gantacurium. This results in the formation of a stable, pharmacologically inactive cysteine adduct. This reaction is independent of body temperature and pH.

-

Ester Hydrolysis (Slow Pathway): Gantacurium also undergoes a slower degradation through the hydrolysis of its ester bonds.

The rapid inactivation via cysteine adduction is the primary reason for gantacurium's ultra-short duration of action.

Caption: this compound Degradation Pathways.

Quantitative Data

The following tables summarize the key quantitative parameters associated with the degradation and pharmacological action of this compound and its analogs.

Table 1: In Vitro Degradation Kinetics

| Compound | Cysteine Adduction Half-life (min) | Ester Hydrolysis Half-life (min) |

| Gantacurium | 0.2 | 56 |

| CW 002 | 11.4 | 495 |

| CW 011 | 13.7 | Not Reported |

Table 2: Pharmacodynamic Properties

| Compound | ED95 (mg/kg) in Humans | Duration of Action (at ~2-3x ED95) (min) |

| Gantacurium | 0.19 | ~10 |

| CW 002 | 0.05 | ~30 |

| CW 011 | 0.025 (in monkeys) | ~20.8 (in monkeys) |

Table 3: Reversal of Neuromuscular Blockade with L-cysteine

| Agent | Dose for Reversal | Time to Recovery |

| Gantacurium | 10-50 mg/kg L-cysteine | 2-3 minutes |

| CW 002 | 10-50 mg/kg L-cysteine | 2-3 minutes |

| CW 011 | 10-50 mg/kg L-cysteine | 2-3 minutes |

Experimental Protocols

This section details the methodologies employed to investigate the cysteine adduction pathway of this compound.

In Vitro Degradation Analysis by High-Performance Liquid Chromatography (HPLC)

The rate of cysteine adduction can be precisely measured using a stability-indicating HPLC method.

-

Objective: To determine the in vitro half-life of this compound in the presence of L-cysteine.

-

Methodology:

-

Sample Preparation: A stock solution of this compound is prepared in an appropriate buffer (e.g., phosphate buffer, pH 7.4). A separate stock solution of L-cysteine is also prepared. The reaction is initiated by mixing the two solutions to achieve desired final concentrations. The reaction mixture is maintained at a constant temperature (e.g., 37°C).

-

Chromatographic System:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is used.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically employed.

-

Mobile Phase: A gradient elution is often used to separate gantacurium from its degradation products. A common mobile phase consists of:

-

Solvent A: Water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid).

-

Solvent B: Acetonitrile or methanol. A typical gradient might start with a high percentage of Solvent A, gradually increasing the percentage of Solvent B to elute the compounds.

-

-

Flow Rate: A flow rate of 1.0 mL/min is standard.

-

Detection: UV detection at a wavelength where both gantacurium and its adduct exhibit absorbance (e.g., 280 nm).

-

-

Data Analysis: The peak area of the this compound peak is monitored over time. The natural logarithm of the peak area is plotted against time, and the slope of the resulting linear regression is used to calculate the first-order rate constant (k). The half-life (t½) is then determined using the equation: t½ = 0.693 / k.

-

References

- 1. Rapid chemical antagonism of neuromuscular blockade by L-cysteine adduction to and inactivation of the olefinic (double-bonded) isoquinolinium diester compounds gantacurium (AV430A), CW 002, and CW 011 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. New Drug Developments for Neuromuscular Blockade and Reversal: Gantacurium, CW002, CW011, and Calabadion - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Activity of Gantacurium Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological and physicochemical properties of gantacurium chloride, an investigational, ultra-short-acting, non-depolarizing neuromuscular blocking agent. The information presented is intended for researchers, scientists, and professionals involved in drug development and anesthesia research.

Core Concepts: Mechanism of Action and Degradation

This compound is a bis-tetrahydroisoquinolinium chlorofumarate.[1] Its neuromuscular blocking activity is mediated by competitive antagonism of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction. A distinguishing feature of gantacurium is its unique, rapid, and organ-independent degradation pathway.

Preliminary in vitro investigations have elucidated a two-pronged inactivation process:

-

Cysteine Adduction: A rapid chemical inactivation occurs through the formation of a cysteine adduct. This process is not dependent on body pH or temperature.[2][3] The resulting adduct is pharmacologically inert.

-

Ester Hydrolysis: A slower biodegradation process follows, involving the hydrolysis of the ester linkages.[2][3]

This dual mechanism of degradation contributes to gantacurium's ultra-short duration of action.

Quantitative Pharmacological Data

The in vitro potency of this compound has been determined in various animal models, providing essential data for preclinical evaluation. The effective dose required to produce 95% suppression of muscle twitch height (ED95) is a key metric.

| Species | ED95 (mg/kg) | Reference |

| Rhesus Monkey | 0.16 (3xED95) | |

| Guinea Pig | 0.064 ± 0.006 | |

| Human | 0.19 |

Table 1: In Vitro Potency (ED95) of this compound in Different Species

Comparative in vitro studies have been conducted to evaluate the potency of gantacurium relative to other neuromuscular blocking agents.

| Compound | Guinea Pig ED95 (mg/kg) | Reference |

| Gantacurium | 0.064 ± 0.006 | |

| CW002 | 0.012 ± 0.0006 | |

| Cisatracurium | 0.10 ± 0.003 | |

| Rapacuronium | 0.31 ± 0.05 |

Table 2: Comparative In Vitro Potency of Neuromuscular Blocking Agents in Guinea Pig

The degradation half-life (t½) of gantacurium via the slower ester hydrolysis pathway has been reported.

| Degradation Pathway | Half-life (t½) | Reference |

| pH-sensitive Ester Hydrolysis | 56 min |

Table 3: In Vitro Degradation Half-life of this compound

Detailed Experimental Protocols

Determination of Neuromuscular Blockade using Phrenic Nerve-Hemidiaphragm Preparation

This ex vivo method is a standard for assessing the activity of neuromuscular blocking agents.

Objective: To determine the potency (ED50/ED95) of this compound in blocking neuromuscular transmission.

Materials:

-

Male Wistar rats (200-250 g)

-

Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, Glucose 11)

-

This compound solutions of varying concentrations

-

Organ bath (20 ml) with a force-displacement transducer

-

Stimulator for nerve stimulation

-

Carbogen gas (95% O2, 5% CO2)

Procedure:

-

Euthanize a rat via cervical dislocation.

-

Excise the phrenic nerve-hemidiaphragm preparation.

-

Mount the preparation in an organ bath containing Krebs solution, maintained at 37°C and bubbled with carbogen gas.

-

Attach the diaphragm to a force-displacement transducer to record isometric contractions.

-

Stimulate the phrenic nerve with supramaximal square-wave pulses of 0.2 ms duration at a frequency of 0.1 Hz.

-

Allow the preparation to equilibrate for at least 30 minutes until a stable baseline twitch tension is achieved.

-

Add this compound to the organ bath in a cumulative manner, allowing the effect of each concentration to reach a plateau before adding the next.

-

Record the percentage reduction in twitch height at each concentration.

-

Wash the preparation with fresh Krebs solution to observe recovery.

Data Analysis: Construct a concentration-response curve by plotting the percentage of twitch inhibition against the logarithm of the this compound concentration. From this curve, calculate the ED50 and ED95 values.

Nicotinic Acetylcholine Receptor (nAChR) Binding Assay

This assay determines the affinity of this compound for the nAChR.

Objective: To determine the inhibitory constant (Ki) of this compound for the nAChR.

Materials:

-

Membrane preparations from tissues rich in nAChRs (e.g., Torpedo electric organ or cells expressing recombinant human nAChRs).

-

Radiolabeled ligand with known affinity for the nAChR (e.g., [3H]epibatidine or [125I]α-bungarotoxin).

-

This compound solutions of varying concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).

-

Scintillation counter or gamma counter.

Procedure:

-

In a series of tubes, combine the membrane preparation, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of this compound.

-

Include control tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled competitor, e.g., nicotine or d-tubocurarine).

-

Incubate the tubes at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation or gamma counter.

Data Analysis:

-

Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

In Vitro Degradation Study

This assay evaluates the chemical stability of this compound under physiological conditions.

Objective: To determine the rate of degradation of this compound at physiological pH and temperature.

Materials:

-

This compound solution of a known concentration.

-

Phosphate buffer (pH 7.4).

-

Human plasma.

-

Incubator or water bath set to 37°C.

-

High-performance liquid chromatography (HPLC) system with a suitable column and detector for quantifying this compound.

-

Quenching solution to stop the degradation reaction (e.g., an acidic solution).

Procedure:

-

Prepare separate incubation mixtures of this compound in phosphate buffer and human plasma.

-

Place the mixtures in an incubator at 37°C.

-

At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot from each mixture.

-

Immediately quench the reaction in the aliquot by adding the quenching solution.

-

Analyze the concentration of the remaining this compound in each aliquot using a validated HPLC method.

Data Analysis:

-

Plot the concentration of this compound against time for both the buffer and plasma incubations.

-

Determine the degradation rate constant (k) and the half-life (t½ = 0.693/k) for each condition by fitting the data to an appropriate kinetic model (e.g., first-order decay).

Visualizations

Signaling Pathway: Neuromuscular Blockade

Caption: Competitive antagonism of nAChRs by this compound.

Experimental Workflow: Phrenic Nerve-Hemidiaphragm Assay

Caption: Workflow for determining neuromuscular blockade in vitro.

Logical Relationship: Gantacurium Degradation Pathway

Caption: Dual degradation pathway of this compound.

References

Gantacurium Chloride and its Metabolites: A Technical Overview of Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gantacurium chloride is a novel, ultra-short-acting, non-depolarizing neuromuscular blocking agent.[1][2] Its development was driven by the need for a succinylcholine alternative, offering rapid onset and predictable, rapid recovery, without the associated adverse effects of depolarizing agents.[1] A key feature of gantacurium is its unique metabolism, which is independent of organ function and leads to the formation of inactive metabolites, contributing to its favorable safety profile.[1][3] This technical guide provides an in-depth analysis of the activity of this compound and its metabolites, summarizing available quantitative data, outlining experimental methodologies, and visualizing key pathways. Although development of gantacurium has been discontinued, the principles of its design and metabolism remain a significant area of study in anesthetic drug development.

Mechanism of Action

This compound acts as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction. By blocking the binding of acetylcholine, it prevents depolarization of the muscle fiber membrane, leading to muscle relaxation.

Metabolism and Metabolite Activity

Gantacurium undergoes rapid degradation in the body through two primary chemical (non-enzymatic) pathways:

-

Cysteine Adduction: A rapid inactivation process involving the adduction of endogenous L-cysteine to the central olefinic double bond of the gantacurium molecule. This structural change results in the formation of a pharmacologically inert cysteine adduct.

-

Ester Hydrolysis: A slower process of chemical hydrolysis at the ester linkages of the molecule. This pathway also yields inactive metabolites.

Signaling Pathway of Gantacurium Metabolism

Caption: Metabolic pathways of this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound.

Table 1: Pharmacodynamic Properties of this compound

| Parameter | Species | Value | Reference(s) |

| ED95 | Human | 0.19 mg/kg | |

| Onset of Action (at 2.5-3x ED95) | Human | ≤ 90 seconds | |

| Clinical Duration (up to 0.72 mg/kg) | Human | ≤ 10 minutes | |

| 25-75% Recovery Index | Human | 3 minutes | |

| Time to TOF ratio ≥ 0.9 | Human | ≤ 15 minutes |

Table 2: In Vitro Degradation of Gantacurium and a Related Compound

| Compound | Degradation Pathway | Half-life (in vitro) | Reference(s) |

| Gantacurium | Cysteine Adduction | ~1 minute | |

| Gantacurium | Ester Hydrolysis | - | - |

| CW002 | Cysteine Adduction | 11.4 minutes |

Experimental Protocols

Detailed experimental protocols for the determination of the activity of gantacurium and the inactivity of its metabolites are not extensively detailed in the readily available literature. However, based on standard pharmacological practices and information from related studies, the following outlines the likely methodologies employed.

Determination of Neuromuscular Blocking Potency (ED95) in vivo

-

Animal Model: Rhesus monkeys or other suitable animal models are anesthetized and mechanically ventilated.

-

Stimulation: The sciatic or ulnar nerve is stimulated supramaximally with a train-of-four (TOF) stimulus every 12-15 seconds.

-

Measurement: The force of contraction of the tibialis anterior or adductor pollicis muscle is recorded using a force transducer.

-

Drug Administration: this compound is administered intravenously in escalating doses.

-

Data Analysis: The dose-response curve is constructed by plotting the percentage of twitch depression against the administered dose. The ED95 (the dose required to produce 95% twitch depression) is then calculated.

In Vitro Assessment of Metabolite Activity

-

Preparation of Metabolites: The cysteine adduct and hydrolysis products of gantacurium would be synthesized or isolated from in vitro degradation studies.

-

Assay System: A preparation such as the isolated phrenic nerve-hemidiaphragm of a rat would be used. The phrenic nerve is stimulated electrically, and the resulting muscle contractions are measured.

-

Protocol:

-

The preparation is stabilized in an organ bath containing a physiological salt solution.

-

A baseline contractile response to nerve stimulation is established.

-

Increasing concentrations of the isolated metabolites are added to the organ bath.

-

Any change in the muscle contractile force is recorded.

-

-

Data Analysis: The concentration of the metabolite required to produce a 50% reduction in twitch height (IC50) would be determined. A high IC50 value would indicate low neuromuscular blocking activity.

Workflow for Assessing Gantacurium and Metabolite Activity

Caption: Experimental workflow for activity assessment.

Conclusion

This compound is a neuromuscular blocking agent characterized by a rapid onset and ultra-short duration of action, owing to its unique, organ-independent metabolism. The primary metabolites, a cysteine adduct and hydrolysis products, are pharmacologically inactive, which contributes to the drug's predictable and rapid recovery profile. While precise quantitative data on the inactivity of gantacurium's specific metabolites are not widely published, the available information strongly supports their lack of significant neuromuscular blocking effects. Further research and publication of primary data would be beneficial for a more complete quantitative understanding of these metabolites. The principles underlying the design and metabolism of gantacurium continue to inform the development of next-generation neuromuscular blocking agents.

References

Gantacurium Chloride: An In-depth Technical Guide to its Stereochemistry and Isomerism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gantacurium chloride, an experimental non-depolarizing neuromuscular blocking agent, is distinguished by its unique stereochemical profile. Unlike many of its predecessors in the tetrahydroisoquinolinium class of muscle relaxants, which are often mixtures of isomers, this compound is a single, stereo- and regioselective isomer.[1] This specificity is crucial to its pharmacological properties, including its rapid onset and ultrashort duration of action. This technical guide provides a comprehensive overview of the stereochemistry and isomerism of this compound, including detailed experimental protocols for its stereoselective synthesis and analysis, quantitative data on its isomeric purity, and visualizations of its structural relationships.

Introduction to the Stereochemistry of this compound

This compound is an asymmetric bis-onium ester of α-chlorofumaric acid.[2] Its molecular structure is characterized by three key stereochemical features that define it as a single, specific isomer:

-

Two Chiral Tetrahydroisoquinolinium (THIQ) Moieties: The asymmetry of the molecule arises from the presence of two different chiral THIQ head groups. One is a (1R)-trans benzyltetrahydroisoquinolinium moiety, and the other is a (1S)-trans phenyltetrahydroisoquinolinium moiety.[2]

-

A (Z)-Configured Central Linker: The two THIQ moieties are connected by an α-chlorofumaric acid linker. The chlorine atom on the double bond is positioned on the same side as the benzyl-THIQ group, resulting in a (Z)-configuration for this double bond.[2]

This precise three-dimensional arrangement is a result of a highly stereo- and regioselective synthesis process.[2] The term "asymmetric enantiomeric isoquinolinium diester" used in some literature refers to the fact that the molecule is asymmetric and is synthesized as a single enantiomer, not as a racemic mixture.

Isomerism in Context: Comparison with Related Compounds

The stereochemical purity of this compound is a significant advancement compared to other neuromuscular blocking agents.

| Compound | Stereochemical Nature |

| This compound | Single stereo- and regioselective isomer |

| Atracurium | Mixture of ten stereoisomers |

| Mivacurium | Mixture of three stereoisomers |

| Cisatracurium | A single isomer isolated from the atracurium mixture |

| CW002 | A symmetrical analogue of gantacurium, lacking the chlorine atom on the fumarate linker |

Stereoselective Synthesis of this compound

The synthesis of this compound is a multi-step process that relies on the precise control of stereochemistry at each stage. The following is a detailed description of the key experimental protocols adapted from the seminal work by Samano et al. (1999).

Synthesis of Chiral Tetrahydroisoquinoline Precursors

The synthesis of the (1R)-trans and (1S)-trans THIQ moieties is a critical step. This is typically achieved through a Bischler-Napieralski cyclization followed by stereoselective reduction.

Experimental Protocol: Stereoselective Reduction of Dihydroisoquinoline Intermediate

-

Reaction Setup: A solution of the dihydroisoquinoline precursor in an appropriate solvent (e.g., methanol) is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: The solution is cooled to a low temperature (typically -78 °C) using a dry ice/acetone bath to ensure high stereoselectivity.

-

Reducing Agent Addition: A solution of a reducing agent, such as sodium borohydride, is added dropwise to the cooled solution. The slow addition helps to control the reaction temperature and minimize side reactions.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Quenching: The reaction is quenched by the slow addition of a proton source, such as acetic acid or ammonium chloride solution, at low temperature.

-

Workup: The reaction mixture is allowed to warm to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired stereoisomer of the tetrahydroisoquinoline.

Assembly of the Final Molecule

The final assembly involves the esterification of the chiral THIQ alcohols with the α-chlorofumarate linker.

Experimental Protocol: Esterification and Quaternization

-

Activation of Chlorofumaric Acid: Chlorofumaryl chloride is prepared by treating chlorofumaric acid with a chlorinating agent like oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF).

-

First Esterification: The (1R)-trans-THIQ alcohol is reacted with a molar excess of chlorofumaryl chloride in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) in an aprotic solvent (e.g., dichloromethane) at low temperature.

-

Second Esterification: After the formation of the mono-ester, the (1S)-trans-THIQ alcohol is added to the reaction mixture to form the asymmetric diester.

-

Quaternization: The nitrogen atoms of the THIQ moieties are quaternized by reacting the diester with an alkylating agent, such as methyl iodide or dimethyl sulfate.

-

Purification: The final product, this compound, is purified by recrystallization or preparative HPLC.

Analytical Methods for Stereochemical Characterization

The stereochemical integrity of this compound is confirmed using a combination of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the relative and absolute stereochemistry of molecules. For this compound, ¹H and ¹³C NMR are used to confirm the connectivity and the (Z)-configuration of the double bond. Chiral shift reagents or derivatizing agents can be used to confirm the enantiomeric purity of the THIQ precursors.

Illustrative NMR Data for a Tetrahydroisoquinolinium Moiety

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 4.5 - 4.7 | d | 8 - 10 |

| H-3 | 3.0 - 3.2 | m | |

| H-4 | 2.8 - 3.0 | m | |

| N-CH₃ | 2.5 - 2.7 | s |

Note: This is representative data. Actual chemical shifts may vary depending on the specific substitution pattern and solvent.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is essential for determining the enantiomeric purity of the final product and the chiral intermediates.

Experimental Protocol: Chiral HPLC Analysis

-

Column: A chiral stationary phase (CSP) column, such as one based on derivatized cellulose or amylose, is used.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio is optimized to achieve the best separation.

-

Flow Rate: A flow rate of 0.5-1.5 mL/min is commonly employed.

-

Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 280 nm) is used.

-

Sample Preparation: A dilute solution of this compound in the mobile phase is prepared.

-

Analysis: The sample is injected onto the column, and the retention times of the enantiomers are compared to a racemic standard, if available. The enantiomeric excess (e.e.) is calculated from the peak areas.

Quantitative Data: Stereochemical Purity of this compound

| Parameter | Specification |

| Enantiomeric Excess (e.e.) | > 99% |

| Diastereomeric Purity | > 99% |

| (Z)-Isomer Purity | > 98% |

X-ray Crystallography

Single-crystal X-ray crystallography provides unambiguous proof of the absolute stereochemistry of a molecule. While a crystal structure of this compound itself may not be publicly available, the structures of its chiral precursors or closely related analogues can be determined to confirm their stereoconfiguration.

Visualizing Stereochemical Relationships and Workflows

Isomeric Relationship of this compound

The following diagram illustrates the unique stereochemical nature of this compound as a single isomer among a number of potential stereoisomers.

Caption: Isomeric relationship of this compound.

Experimental Workflow for Stereochemical Analysis

The following diagram outlines the typical workflow for the comprehensive stereochemical analysis of a batch of synthesized this compound.

Caption: Workflow for stereochemical analysis.

Conclusion

The stereochemical purity of this compound is a testament to the advancements in asymmetric synthesis and chiral analysis. As a single, well-defined stereoisomer, it offers a more predictable pharmacological and safety profile compared to racemic or isomeric mixtures of other neuromuscular blocking agents. The detailed experimental protocols and analytical methods outlined in this guide provide a framework for the synthesis and quality control of this compound and other stereochemically complex pharmaceuticals. This in-depth understanding is paramount for researchers and drug development professionals working to create safer and more effective medicines.

References

Gantacurium Chloride: An In-depth Technical Guide to its Classification Among Neuromuscular Blocking Agents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gantacurium chloride is a novel, investigational, non-depolarizing neuromuscular blocking agent characterized by its ultra-short duration of action.[1][2] This technical guide provides a comprehensive overview of this compound's classification, mechanism of action, and key preclinical and clinical data. Detailed experimental protocols for assessing neuromuscular blockade are outlined, and its pharmacokinetic and pharmacodynamic profile is compared with other commonly used neuromuscular blocking agents. Signaling pathways and experimental workflows are illustrated using Graphviz diagrams to provide a clear and concise visual representation of complex processes. Although clinical development of gantacurium has been discontinued, the data gathered from its investigation provides valuable insights into the structure-activity relationships and potential for developing safer and more controllable neuromuscular blockers.[2]

Classification of this compound

This compound is classified as a non-depolarizing neuromuscular blocking agent .[1][3] This classification is based on its mechanism of action, which involves competitive antagonism of acetylcholine (ACh) receptors at the neuromuscular junction, preventing muscle cell depolarization and subsequent contraction.

Chemically, this compound is an asymmetric bis-onium ester of α-chlorofumaric acid and belongs to the benzylisoquinolinium class of compounds. Its unique chemical structure contributes to its distinct pharmacokinetic profile, particularly its rapid and predictable inactivation.

Mechanism of Action

Neuromuscular blocking agents function by interrupting the transmission of nerve impulses at the neuromuscular junction. Non-depolarizing agents like gantacurium act as competitive antagonists at the nicotinic acetylcholine receptors (nAChRs) on the postsynaptic membrane of the motor endplate. By binding to these receptors, they prevent acetylcholine from binding and initiating the ion channel opening necessary for muscle cell depolarization. This results in flaccid muscle paralysis.

A key feature of gantacurium is its unique, rapid, and organ-independent inactivation pathway. It is primarily degraded in the plasma via two mechanisms: a rapid adduction with the amino acid L-cysteine and a slower hydrolysis of its ester bonds. This contrasts with other benzylisoquinolinium compounds like atracurium and cisatracurium, which undergo Hofmann elimination (a pH and temperature-dependent process).

Signaling Pathway at the Neuromuscular Junction

The following diagram illustrates the normal signaling pathway at the neuromuscular junction and the point of intervention for non-depolarizing neuromuscular blocking agents like this compound.

Figure 1: Neuromuscular junction signaling and gantacurium's mechanism.

Quantitative Data Presentation

The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of this compound in comparison to other neuromuscular blocking agents.

Table 1: Potency and Onset of Action of Neuromuscular Blocking Agents in Humans

| Drug | Class | ED95 (mg/kg) | Onset of Action (at 2x ED95) (seconds) |

| This compound | Benzylisoquinolinium | 0.19 | ≤ 90 |

| Succinylcholine | Depolarizing | 0.3 | 30-60 |

| Rocuronium | Aminosteroid | 0.3 | 60-90 |

| Vecuronium | Aminosteroid | 0.05 | 120-180 |

| Atracurium | Benzylisoquinolinium | 0.2-0.25 | 120-180 |

| Cisatracurium | Benzylisoquinolinium | 0.05 | 120-180 |

Table 2: Duration of Action and Metabolism of Neuromuscular Blocking Agents in Humans

| Drug | Clinical Duration (at 2x ED95) (minutes) | Primary Route of Elimination/Metabolism |

| This compound | ≤ 10 | Cysteine adduction and ester hydrolysis in plasma |

| Succinylcholine | 5-10 | Plasma cholinesterase |

| Rocuronium | 20-35 | Primarily hepatic, some renal excretion |

| Vecuronium | 20-35 | Primarily hepatic, some renal excretion |

| Atracurium | 20-35 | Hofmann elimination and ester hydrolysis |

| Cisatracurium | 35-45 | Hofmann elimination |

Experimental Protocols

The characterization of neuromuscular blocking agents relies on standardized preclinical and clinical experimental protocols.

Preclinical Evaluation

Preclinical studies are essential to determine the initial safety, potency, and efficacy of a new neuromuscular blocking agent.

Protocol for Determining ED95 in an Animal Model (e.g., Rhesus Monkey):

-

Animal Preparation: Anesthetize the animal (e.g., with ketamine/xylazine) and maintain anesthesia with an inhaled anesthetic (e.g., isoflurane). Intubate and ventilate the animal to maintain normal physiological parameters.

-

Instrumentation: Place stimulating electrodes along the path of a peripheral nerve (e.g., the ulnar nerve). Place a force transducer on the corresponding muscle (e.g., the adductor pollicis) to measure the evoked twitch response.

-

Stimulation: Apply supramaximal nerve stimulation using a train-of-four (TOF) pattern (four stimuli at 2 Hz every 15 seconds).

-

Drug Administration: Administer incremental doses of the neuromuscular blocking agent intravenously.

-

Data Acquisition: Record the twitch height of the first twitch (T1) of the TOF response.

-

ED95 Determination: The ED95 is the dose that causes a 95% reduction in the T1 twitch height from baseline. This is typically determined by fitting the dose-response data to a sigmoid curve.

Clinical Evaluation

Clinical trials in humans are conducted in multiple phases to establish the safety and efficacy of the drug in a clinical setting.

Protocol for a Phase I/II Clinical Trial to Evaluate this compound:

-

Subject Recruitment: Recruit healthy adult volunteers (ASA physical status I or II) after obtaining informed consent.

-

Anesthesia Induction and Maintenance: Induce anesthesia with a standard intravenous agent (e.g., propofol) and maintain with an inhaled anesthetic (e.g., sevoflurane) and an opioid (e.g., fentanyl).

-

Neuromuscular Monitoring: Monitor neuromuscular function using acceleromyography of the adductor pollicis muscle in response to TOF stimulation of the ulnar nerve.

-

Dose-Ranging Study: Administer single intravenous bolus doses of this compound in escalating dose cohorts.

-

Data Collection:

-

Onset of action: Time from injection to maximum block (disappearance of T1).

-

Clinical duration: Time from injection until T1 recovers to 25% of baseline.

-

Recovery index: Time for T1 to recover from 25% to 75% of baseline.

-

TOF ratio recovery: Time for the TOF ratio (T4/T1) to return to ≥ 0.9.

-

Safety monitoring: Continuously monitor vital signs (heart rate, blood pressure), and assess for signs of histamine release (e.g., skin flushing).

-

-

Data Analysis: Analyze the dose-response relationship to determine the ED95 and characterize the pharmacokinetic and pharmacodynamic profile of the drug.

Mandatory Visualization

Experimental Workflow for Neuromuscular Blocking Agent Development

The following diagram outlines the typical workflow for the development and evaluation of a new neuromuscular blocking agent.

Figure 2: Workflow for NMB agent development.

Conclusion

This compound represents a significant advancement in the field of neuromuscular blocking agents due to its ultra-short duration of action and its unique, rapid, and predictable mechanism of inactivation. Although its clinical development has been halted, the extensive research conducted on this compound has provided invaluable knowledge for the design of future neuromuscular blockers with improved safety and controllability profiles. The detailed understanding of its classification, mechanism of action, and the experimental protocols used for its evaluation serve as a critical resource for researchers and drug development professionals in the ongoing quest for the ideal neuromuscular blocking agent.

References

initial clinical trials of gantacurium chloride (GW280430A)

An In-depth Technical Guide on the Initial Clinical Trials of Gantacurium Chloride (GW280430A)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial clinical trials of this compound (formerly GW280430A), an investigational, ultra-short-acting, non-depolarizing neuromuscular blocking agent. The information presented is synthesized from published preclinical and clinical trial data.

Core Pharmacological Profile

This compound is a bis-tetrahydroisoquinolinium chlorofumarate.[1] Its mechanism of action is as a competitive antagonist at the nicotinic acetylcholine receptors at the neuromuscular junction. A key characteristic of gantacurium is its unique, organ-independent metabolism.[2] Inactivation occurs through two primary pathways: a rapid adduction with the endogenous amino acid L-cysteine and a slower, pH-sensitive hydrolysis of its ester bonds.[2] This dual mechanism results in a rapid onset and an ultra-short duration of action.[3]

Initial Phase I Clinical Trial

The first-in-human clinical trial of this compound was a dose-ranging study conducted in 31 healthy adult male volunteers.[3] The primary objectives were to determine the dose producing 95% neuromuscular block (ED95) and to evaluate the pharmacodynamics and safety of increasing multiples of the ED95.

Experimental Protocols

Anesthesia: Anesthesia was induced and maintained with a combination of propofol, midazolam, and fentanyl, which are known to have minimal effects on neuromuscular transmission.

Neuromuscular Monitoring: The neuromuscular block was assessed at the adductor pollicis muscle by measuring the response to ulnar nerve stimulation using standard mechanomyographic monitoring. While the specific parameters of the train-of-four (TOF) stimulation were not detailed in the available literature, standard clinical practice for such trials typically involves supramaximal square-wave stimuli of 0.2 ms duration delivered in a train-of-four pattern every 10-15 seconds.

Cardiovascular and Safety Monitoring: Standard monitoring of cardiovascular parameters, including heart rate and blood pressure, was conducted. Plasma histamine concentrations were also measured to assess the potential for histamine release, a known side effect of some neuromuscular blocking agents.

Quantitative Data

The following tables summarize the key quantitative findings from the initial clinical trials of this compound.

Table 1: this compound (GW280430A) Dose-Response and Onset of Action

| Parameter | Value |

| ED95 | 0.19 mg/kg |

| Dose Range Studied | 1 to 4 x ED95 |

| Time to 90% Block (Onset) | 1.3 to 2.1 minutes |

| Time to Maximum Block (1.5 x ED95) | ~90 seconds |

| Time to Maximum Block (2.5-3 x ED95) | ≤90 seconds |

Table 2: this compound (GW280430A) Duration of Action and Recovery Profile

| Parameter | Value |

| Clinical Duration (up to 0.72 mg/kg) | ≤10 minutes |

| Clinical Durations (Dose-Dependent) | 4.7 to 10.1 minutes |

| 5% to 95% Recovery Rate | ~7 minutes (independent of dose) |

| 25% to 75% Recovery Rate | ~3 minutes (independent of dose) |

| Time to TOF Ratio ≥ 0.9 (at ~2-3 x ED95) | 11 to 14 minutes |

Table 3: Adverse Effects - Histamine Release

| Dose (Multiple of ED95) | Observation |

| ≤ 2.5 x ED95 | No significant histamine release |

| 3 x ED95 | Transient cardiovascular side effects suggestive of histamine release |

| 4 x ED95 | Significant elevation in plasma histamine concentrations |

Visualizations

Inactivation Pathway of this compound

The following diagram illustrates the dual, organ-independent inactivation pathways of this compound.

Experimental Workflow of the Initial Phase I Clinical Trial

This diagram outlines the workflow of the first-in-human clinical trial of this compound.

Summary and Conclusion

The demonstrated that it is a non-depolarizing neuromuscular blocking agent with a rapid onset and an ultra-short duration of action. The recovery from the neuromuscular block was found to be rapid, predictable, and independent of the administered dose, suggesting a lack of cumulative effect. While the pharmacodynamic profile is promising, particularly as a potential alternative to succinylcholine, dose-dependent histamine release was observed at higher doses (≥ 3 x ED95). Further clinical development of this compound was subsequently halted. This guide provides a foundational understanding of the initial clinical pharmacology of this compound for professionals in the field of drug development and anesthesia research.

References

Methodological & Application

Application Notes and Protocols for Gantacurium Chloride in Surgical Anesthesia Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the investigational, non-depolarizing, ultra-short-acting neuromuscular blocking agent, gantacurium chloride. The information is intended to guide researchers and drug development professionals in designing and conducting preclinical and clinical studies for surgical anesthesia research.

Introduction

This compound is a novel neuromuscular blocking drug that has been investigated for its potential to facilitate endotracheal intubation and provide skeletal muscle relaxation during surgical procedures.[1] A key characteristic of gantacurium is its rapid onset and ultra-short duration of action, positioning it as a potential replacement for succinylcholine without the associated side effects.[2][3] Its unique mechanism of inactivation through non-enzymatic binding to L-cysteine offers a rapid and predictable recovery profile.[2][4]

Mechanism of Action

This compound acts as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) on the motor endplate of the neuromuscular junction. By blocking the binding of acetylcholine, it prevents depolarization of the muscle fiber and subsequent muscle contraction.

Signaling Pathway at the Neuromuscular Junction

Caption: this compound competitively blocks nAChRs.

Pharmacokinetics and Pharmacodynamics

This compound exhibits a rapid onset of action and an ultra-short duration of effect due to its unique inactivation pathway.

Inactivation Pathway

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. New Drug Developments for Neuromuscular Blockade and Reversal: Gantacurium, CW002, CW011, and Calabadion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel drug development for neuromuscular blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Gantacurium Chloride In Vivo Dose-Response Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vivo dose-response studies conducted on gantacurium chloride, an ultra-short-acting non-depolarizing neuromuscular blocking agent. The information is compiled from preclinical and clinical research to guide future studies and provide a comparative basis for novel drug development.

Executive Summary

This compound is a single isomer asymmetric mixed-onium chlorofumarate designed as a potential replacement for succinylcholine.[1][2] Its mechanism of action involves competitive antagonism of acetylcholine at the nicotinic receptors on the motor endplate. A key feature of gantacurium is its rapid chemical degradation through two non-enzymatic pathways: a fast adduction with endogenous L-cysteine and a slower pH-sensitive hydrolysis.[2][3] This results in an ultra-short duration of action and allows for rapid reversal of neuromuscular blockade.[3] In vivo studies across various species, including monkeys, cats, dogs, guinea pigs, and humans, have characterized its dose-dependent efficacy and safety profile.

Quantitative Dose-Response Data

The following tables summarize the key quantitative data from in vivo dose-response studies of this compound in different species.

Table 1: Neuromuscular Blocking Potency (ED95) of this compound

| Species | Anesthesia | ED95 (mg/kg) | Reference |

| Rhesus Monkey | Nitrous oxide-oxygen-halothane | 0.06 | |

| Cat | Chloralose-pentobarbital | >0.06 (half as potent as mivacurium) | |

| Guinea Pig | Urethane | 0.064 ± 0.0006 | |

| Human | Propofol/fentanyl/N₂O/O₂ | 0.19 |

Table 2: Onset and Duration of Action of this compound in Rhesus Monkeys

| Dose (mg/kg) | Approx. ED95 Multiple | Onset to 95% Block (min) | Duration to 95% Recovery (min) | 25-75% Recovery Index (min) | Reference |

| 0.18 | 3x | - | 8.5 ± 0.5 | 1.4 - 1.8 | |

| 0.2 | ~3x | - | 8.5 ± 0.5 | - |

Data compared to mivacurium at an equipotent dose (3x ED95), which had a duration to 95% recovery of 22.0 ± 2.6 min.

Table 3: Onset and Duration of Action of this compound in Humans

| Dose (mg/kg) | Approx. ED95 Multiple | Onset of Maximum Block | Clinical Duration (≤10 min for doses up to 0.72 mg/kg) | Time to TOF ratio ≥ 0.9 | Reference |

| 0.19 | 1x | < 3 min | - | ~15 min | |

| 0.475 - 0.57 | 2.5x - 3x | ≤ 90 sec | Yes | ≤ 15 min | |

| 0.76 | 4x | ~ 1.5 min | Yes | ≤ 15 min |

Table 4: Cardiovascular and Histamine-Related Effects of this compound

| Species | Dose (mg/kg) | Approx. ED95 Multiple | Cardiovascular Effects | Histamine Release | Reference |

| Rhesus Monkey | 3.2 | ~53x | Transient decrease in blood pressure, increase in heart rate | Yes | |

| Dog | 3.2 | ~50x (relative to guinea pig ED95) | 10-25% decrease in arterial pressure | Minimal, no bronchoconstriction | |

| Human | ≤ 0.45 | ≤ 2.5x | None reported | Not associated | |

| Human | 0.54 | ~3x | 30% max decrease in BP, 13% max increase in HR (1 of 4 volunteers) | Yes (1 of 4 volunteers) | |

| Human | 0.72 | ~4x | 17-34% max decrease in BP, 16-25% max increase in HR (3 of 4 volunteers) | Yes (3 of 4 volunteers) |

Experimental Protocols

Preclinical Neuromuscular Blockade Assessment in Rhesus Monkeys and Cats

This protocol is based on the methodology described by Savarese et al. (2004).

Objective: To determine the dose-response, duration of action, and recovery profile of this compound and compare it with mivacurium.

Materials:

-

This compound for injection

-

Mivacurium for injection

-

Anesthetic agents (nitrous oxide, oxygen, halothane for monkeys; chloralose, pentobarbital for cats)

-

Force transducer for measuring muscle twitch tension

-

Nerve stimulator

-

Data acquisition system

Protocol:

-

Anesthetize adult male rhesus monkeys with nitrous oxide-oxygen-halothane or adult male cats with chloralose-pentobarbital.

-

Isolate the tendon of the extensor digitorum muscle in the foot (monkey) or the tibialis anterior muscle (cat) and attach it to a force transducer to record isometric twitch tension.

-

Place stimulating electrodes over the corresponding nerve (peroneal nerve).

-

Administer supramaximal stimuli as single twitches at a rate of 0.15 Hz.

-

Allow for a stabilization period of 15-20 minutes to obtain a baseline twitch response.

-

Administer incremental intravenous bolus doses of this compound or mivacurium.

-

Record the percentage decrease in twitch height from baseline. The dose required to produce 95% suppression of twitch height is determined as the ED95.

-

Following administration of a dose of approximately 3x ED95, monitor the time to 95% recovery of twitch height (duration of action) and the time for recovery from 25% to 75% of baseline twitch height (recovery index).

Diagram: Experimental Workflow for Preclinical Neuromuscular Blockade Assessment

Assessment of Airway Muscarinic Receptor Effects in Guinea Pigs

This protocol is adapted from the study by Dowling et al.

Objective: To evaluate the potential of this compound to cause bronchoconstriction through interaction with airway muscarinic receptors.

Materials:

-

This compound for injection

-

Urethane anesthetic

-

Ventilator

-

Pressure transducer for measuring pulmonary inflation pressure

-

Nerve stimulator for vagal nerve stimulation

-

Acetylcholine

Protocol:

-

Anesthetize male guinea pigs with urethane.

-

Perform a tracheostomy and mechanically ventilate the animals.

-

Monitor and continuously record pulmonary inflation pressure and heart rate.

-

First, determine the ED95 for muscle paralysis by administering incrementally increasing doses of gantacurium and measuring twitch response from a limb muscle.

-

Induce transient, reproducible increases in pulmonary inflation pressure and bradycardia by either electrical stimulation of the vagus nerve or intravenous injection of acetylcholine.

-

Administer cumulatively increasing doses of this compound (e.g., 0.075–1.5 mg/kg).

-

After each dose of gantacurium, repeat the vagal nerve stimulation or acetylcholine challenge.

-

Assess any potentiation or inhibition of the bronchoconstrictive and bradycardic responses.

-

A high dose of gantacurium (e.g., 1.5 mg/kg, which is approximately 23 times the ED95) can be used to assess effects on vagally-induced bradycardia.

Clinical Dose-Finding and Safety Evaluation in Healthy Volunteers

This protocol is a generalized representation based on early-phase clinical trials.

Objective: To determine the ED95, onset, duration of action, and safety profile of this compound in humans.

Protocol:

-

Enroll healthy adult volunteers with informed consent.

-

Induce and maintain general anesthesia using a standardized regimen (e.g., propofol, fentanyl, nitrous oxide in oxygen).

-

Monitor neuromuscular transmission using an acceleromyograph at the adductor pollicis muscle following ulnar nerve stimulation with a train-of-four (TOF) pattern.

-

Administer a rapid intravenous bolus of a specific dose of this compound.

-

Record the time to maximum suppression of the first twitch (T1) of the TOF.

-

The dose at which 95% T1 suppression is achieved is determined as the ED95.

-

Monitor cardiovascular parameters (heart rate, blood pressure) and observe for clinical signs of histamine release (e.g., cutaneous flushing).

-

Record the time from injection to the return of T1 to 25% of baseline (clinical duration) and the time to a TOF ratio of ≥ 0.9 (full recovery).

-

Blood samples may be drawn to measure plasma histamine concentrations.

Signaling Pathways and Logical Relationships

This compound Degradation Pathway

Gantacurium's ultra-short duration of action is primarily due to its rapid, organ-independent chemical degradation.

Logic for Dose-Dependent Effects

The clinical effects of gantacurium are directly related to the administered dose, with higher doses leading to a faster onset but also an increased risk of side effects.

References

- 1. Gantacurium and CW002 do not potentiate muscarinic receptor-mediated airway smooth muscle constriction in guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Drug Developments for Neuromuscular Blockade and Reversal: Gantacurium, CW002, CW011, and Calabadion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel drug development for neuromuscular blockade - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Gantacurium Chloride Administration in Laboratory Animals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gantacurium chloride is an investigational, non-depolarizing neuromuscular blocking agent characterized by a rapid onset and an ultra-short duration of action.[1] Its primary mechanism of action involves chemical degradation through cysteine adduction and pH-sensitive hydrolysis, which is independent of organ-based metabolism.[2] These properties make it a compound of interest for applications in surgical anesthesia and other procedures requiring transient and precisely controlled muscle relaxation.[2] This document provides detailed protocols for the preparation and administration of this compound to laboratory animals, along with a summary of its pharmacodynamic properties in various species.

It is imperative that all procedures involving neuromuscular blocking agents are performed in anesthetized animals with appropriate physiological support and monitoring, as these agents induce muscle paralysis without providing analgesia or sedation.[3][4] All protocols must be approved by the institution's Animal Care and Use Committee (ACUC).

Quantitative Data Summary

The following tables summarize the available quantitative pharmacodynamic data for this compound in various laboratory animal species.

Table 1: ED95 of this compound in Laboratory Animals

| Animal Species | ED95 (mg/kg) | Anesthesia | Reference |

| Guinea Pig | 0.064 ± 0.0006 | Urethane | |

| Cat | ~0.1 | Dexmedetomidine and propofol | |

| Rhesus Monkey | 0.16 | Not specified in detail | |

| Human | 0.19 | Propofol/fentanyl/N2O/O2 |

ED95: The dose required to produce 95% suppression of muscle twitch response.

Table 2: Pharmacodynamic Profile of this compound in Preclinical Studies

| Species | Dose | Onset of Action | Clinical Duration (Time to 25% recovery) | Time to TOF ratio ≥ 0.9 | Reference |

| Rhesus Monkey | 0.18 mg/kg (~1x ED95) | Not specified | Not specified | Within 10 min | |

| Rhesus Monkey | 3x ED95 | Significantly faster than mivacurium | 8.5 ± 0.5 min | Not specified | |

| Cat | 0.3 mg/kg (~3x ED95) | Not specified | Apnea duration: 2 ± 1 min | Not specified | |

| Cat | 0.5 mg/kg (~5x ED95) | Not specified | Apnea duration: 3 ± 1.5 min | Not specified | |

| Dog | Up to 50x ED95 (3.2 mg/kg) | Not specified | No evidence of bronchoconstriction | Not specified |

TOF: Train-of-Four

Experimental Protocols

Preparation of this compound for Intravenous Administration

Materials:

-

This compound powder

-

Sterile, pyrogen-free diluent for injection (e.g., 0.9% Sodium Chloride or Sterile Water for Injection)

-

Sterile vials

-

0.2 µm sterile syringe filter

-

Laminar flow hood or biological safety cabinet

Procedure:

-

Reconstitution: In a sterile environment (e.g., a laminar flow hood), reconstitute the this compound powder with a precise volume of a suitable sterile diluent to achieve the desired stock concentration. For non-aqueous formulations, ensure sterility and consider potential adverse effects.

-